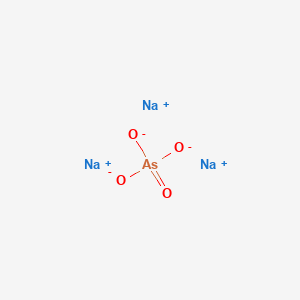
Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Übersicht
Beschreibung
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as Ethyl trimethylacetopyruvate and Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 5,5-dimethyl-2,4-dioxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 200.104858 Da .Physical And Chemical Properties Analysis
Ethyl 5,5-dimethyl-2,4-dioxohexanoate has a molecular weight of 200.23 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity, indicating how easily it can cross cell membranes . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Medicine: Pharmaceutical Intermediates
Ethyl 5,5-dimethyl-2,4-dioxohexanoate serves as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various medicinal compounds. Its chemical structure allows it to be incorporated into larger, more complex molecules that are used in the development of drugs, particularly those that may require a ketone group for their pharmacological activity.
Agriculture: Pesticide and Biocidal Product Use
In agriculture, this compound is utilized in the formulation of pesticides and biocidal products . Its efficacy in controlling pests and harmful organisms helps protect crops, ensuring food security and agricultural sustainability.
Materials Science: Synthesis of Polymers and Resins
The compound finds applications in materials science, particularly in the synthesis of polymers and resins . Its molecular structure can be a key component in creating materials with specific properties, such as increased durability or chemical resistance.
Environmental Science: Analytical Studies
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is used in environmental science for analytical studies . Researchers can use it as a standard or reagent in the quantification and analysis of environmental samples, aiding in the monitoring and assessment of pollutants.
Food Industry: Flavor and Fragrance Agent
In the food industry, this compound may be explored as a flavor and fragrance agent due to its potential to impart or enhance certain flavors or aromas in food products .
Cosmetics: Specialty Chemicals
The cosmetics industry can employ Ethyl 5,5-dimethyl-2,4-dioxohexanoate as a specialty chemical in the formulation of beauty and personal care products . It could be used to improve the texture or stability of cosmetic formulations.
Energy Production: Research on Biofuels
There is potential for this compound to be used in research on biofuels . Its chemical properties might make it suitable for conversion into bioenergy, contributing to the development of sustainable energy sources.
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, Ethyl 5,5-dimethyl-2,4-dioxohexanoate is valuable in chromatography and spectroscopy techniques . It can be used as a calibration standard or a component in the preparation of samples for analysis, helping to ensure accuracy and precision in measurements.
Safety and Hazards
As for the safety and hazards of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, it’s important to handle it with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKIMUBJFWPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158432 | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
CAS RN |
13395-36-3 | |
| Record name | Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)


